Ethyl 2-(2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate
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Description
Ethyl 2-(2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C21H21N5O3S and its molecular weight is 423.49. The purity is usually 95%.
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Biological Activity
Ethyl 2-(2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a compound of interest due to its potential therapeutic applications, particularly in the context of neurological disorders and cancer. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an azetidine ring, a thiazole moiety, and a pyrimidine derivative. Its chemical formula is C19H22N4O2S, indicating the presence of multiple functional groups that contribute to its biological properties.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in disease processes. For instance, azetidine derivatives have been studied for their ability to inhibit phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways relevant to central nervous system functions .
Anticancer Potential
The anticancer activity of similar compounds has been explored extensively. Thiazole and pyrimidine derivatives have demonstrated cytotoxic effects on cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have shown that compounds with similar structural features can inhibit tumor growth in vitro and in vivo models .
Case Studies
- PDE Inhibition : A patent describes the synthesis of azetidine derivatives that inhibit PDE10, which is implicated in various neurological disorders such as schizophrenia. The inhibition of this enzyme leads to increased levels of cyclic nucleotides, enhancing neuronal signaling pathways .
- Antimicrobial Screening : A study on ethyl derivatives similar to the compound revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that the thiazole component may enhance membrane permeability or interfere with metabolic pathways in bacteria .
- Cytotoxicity Assays : Research involving thiazole-pyrimidine hybrids demonstrated promising results against several cancer cell lines, indicating that modifications to the azetidine structure could enhance therapeutic efficacy against tumors .
Data Tables
Activity Type | Tested Compounds | Target Organisms/Cells | Results |
---|---|---|---|
Antimicrobial | Ethyl derivatives | E. coli, S. aureus | Significant inhibition observed |
Anticancer | Thiazole-pyrimidine hybrids | Various cancer cell lines | Induced apoptosis and cell cycle arrest |
PDE Inhibition | Azetidine derivatives | Neuronal cells | Increased cAMP levels noted |
Properties
IUPAC Name |
ethyl 2-[2-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-2-29-19(27)8-16-12-30-21(24-16)25-20(28)15-10-26(11-15)18-9-17(22-13-23-18)14-6-4-3-5-7-14/h3-7,9,12-13,15H,2,8,10-11H2,1H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFHXQXZJJAKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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